3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride
Overview
Description
3-Amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring and an amino group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where an appropriate amine reacts with the pyrazole derivative.
Formation of the Amide Bond: The amide bond is formed by reacting the amino group with a carboxylic acid derivative, such as an acid chloride or anhydride.
Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Pyrazoline derivatives.
Substitution: Derivatives with different functional groups on the pyrazole ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: It is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: This compound is structurally similar but lacks the amide group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents on the ring.
Uniqueness: 3-Amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide dihydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and potential applications. Its ability to undergo various reactions and its biological activity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-5(4-10)9(14)11-8-6(2)12-13-7(8)3;;/h5H,4,10H2,1-3H3,(H,11,14)(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFQEQVJONAYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C(C)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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